molecular formula C7H3BrClNO3S B12876863 4-Bromobenzo[d]oxazole-2-sulfonyl chloride

4-Bromobenzo[d]oxazole-2-sulfonyl chloride

Cat. No.: B12876863
M. Wt: 296.53 g/mol
InChI Key: AZEFKPCXQWGJRA-UHFFFAOYSA-N
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Description

4-Bromobenzo[d]oxazole-2-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a bromine atom at the 4-position and a sulfonyl chloride group at the 2-position of the benzoxazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzo[d]oxazole-2-sulfonyl chloride typically involves the bromination of benzo[d]oxazole followed by sulfonylation. One common method includes the use of 2-aminophenol as a precursor, which undergoes cyclization to form benzoxazole. The benzoxazole is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzo[d]oxazole-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 4-Bromobenzo[d]oxazole-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromobenzo[d]oxazole-2-sulfonyl chloride is unique due to the presence of the bromine atom, which can influence its reactivity and the properties of the derivatives formed. The bromine atom can participate in additional reactions, such as cross-coupling reactions, which are not possible with the chlorine or fluorine analogs .

Properties

Molecular Formula

C7H3BrClNO3S

Molecular Weight

296.53 g/mol

IUPAC Name

4-bromo-1,3-benzoxazole-2-sulfonyl chloride

InChI

InChI=1S/C7H3BrClNO3S/c8-4-2-1-3-5-6(4)10-7(13-5)14(9,11)12/h1-3H

InChI Key

AZEFKPCXQWGJRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)S(=O)(=O)Cl

Origin of Product

United States

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